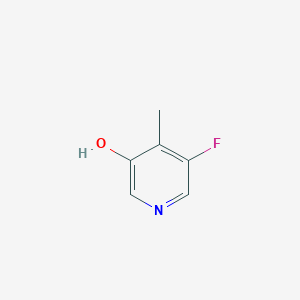
(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-4-(naphthalen-2-yl)butanoic acid is a chiral amino acid derivative that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of an amino group, a naphthalene ring, and a butanoic acid moiety, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(naphthalen-2-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as naphthalene derivatives and amino acids.
Formation of Intermediate: The naphthalene derivative undergoes a series of reactions, including nitration, reduction, and protection of functional groups, to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with a protected amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection and Purification: The final step involves deprotection of the amino and carboxyl groups, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of ®-3-Amino-4-(naphthalen-2-yl)butanoic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Reagents: Efficient catalysts and reagents are employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques, including high-performance liquid chromatography (HPLC) and crystallization, are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(naphthalen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides, often in the presence of a base.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
®-3-Amino-4-(naphthalen-2-yl)butanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(naphthalen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
Naphthalene-2-carboxylic acid: A structurally related compound with different functional groups and reactivity.
4-(Naphthalen-2-yl)butanoic acid: A compound with a similar backbone but lacking the amino group
Uniqueness
®-3-Amino-4-(naphthalen-2-yl)butanoic acid is unique due to its chiral nature and the presence of both an amino group and a naphthalene ring, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(3R)-3-amino-4-naphthalen-2-ylbutanoic acid |
InChI |
InChI=1S/C14H15NO2/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9,15H2,(H,16,17)/t13-/m1/s1 |
InChI Key |
WSVMIVFELRCSPA-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11926620.png)




![(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11926664.png)
![2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)


![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)
![2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B11926702.png)

![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)
